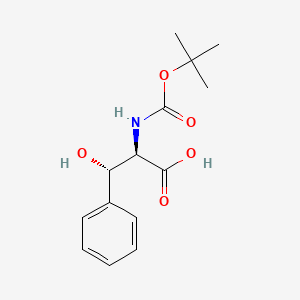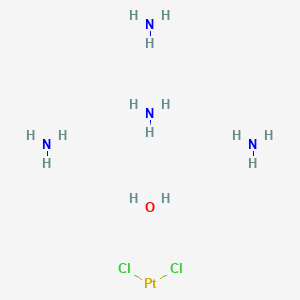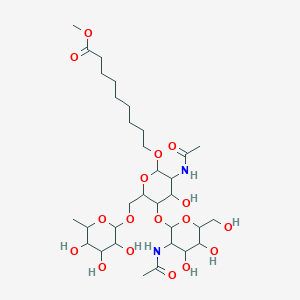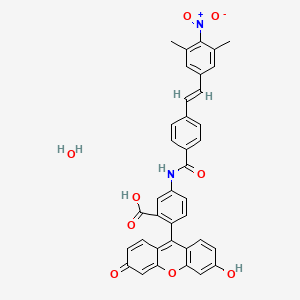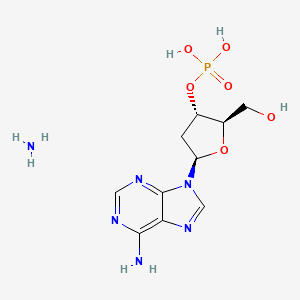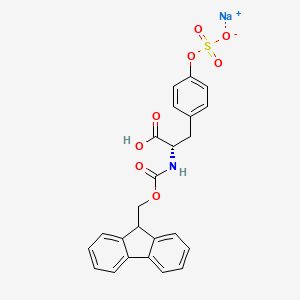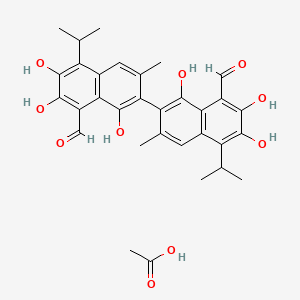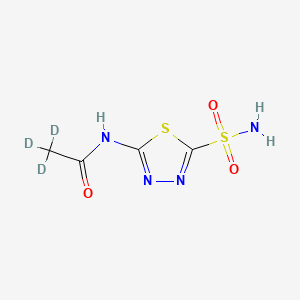
ML RR-S2 CDA ammonium salt
Overview
Description
Biochemical Analysis
Biochemical Properties
ML RR-S2 CDA ammonium salt plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly the STING protein . The nature of these interactions is primarily activation, as this compound is known to activate STING .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it increases type I interferon production by THP-1 human monocytes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme activation, and changes in gene expression . It exerts its effects at the molecular level by activating STING, which in turn leads to increased production of type I interferon .
Preparation Methods
The synthesis of MIW815 (ammonium salt) involves the creation of a bisphosphothioate analog of cyclic di-AMP. The substitution of non-bridging oxygen atoms at the internucleotide phosphate bridge with sulfur atoms makes MIW815 less susceptible to enzymatic hydrolysis . Industrial production methods for this compound typically involve the use of cationic liposomal formulations to improve its stability and delivery efficiency .
Chemical Reactions Analysis
MIW815 (ammonium salt) primarily undergoes reactions that involve its activation of the STING pathway. This activation leads to the production of type I interferons and other cytokines, which are crucial for initiating immune responses . The compound is designed to be resistant to enzymatic degradation, which enhances its stability and efficacy .
Scientific Research Applications
MIW815 (ammonium salt) has been extensively studied for its potential in cancer immunotherapy. It has shown promise in enhancing the efficacy of immune checkpoint inhibitors by amplifying tumor immunogenicity . Clinical trials have demonstrated that MIW815 can induce systemic immune activation, making it a valuable candidate for combination therapies with other immunotherapeutic agents .
Mechanism of Action
The mechanism of action of MIW815 (ammonium salt) involves the activation of the STING pathway. Upon binding to the STING receptor, the compound triggers a cascade of immune responses, leading to the production of type I interferons and other cytokines . This activation enhances the body’s ability to recognize and attack cancer cells. The compound’s resistance to enzymatic degradation further ensures its prolonged activity within the body .
Comparison with Similar Compounds
MIW815 (ammonium salt) is unique in its design as a bisphosphothioate analog of cyclic di-AMP. Similar compounds include other STING agonists such as cyclic GMP-AMP (cGAMP) and other synthetic cyclic dinucleotides . MIW815’s resistance to enzymatic hydrolysis and its ability to activate all known human and mouse STING receptors make it a distinctive and potent candidate for cancer immunotherapy .
Properties
IUPAC Name |
diazanium;(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxido-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11?,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYXAGGQHVUTHM-LJFXOJISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[O-])O.[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)OP(=S)(O1)[O-])O)[O-].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N12O10P2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


